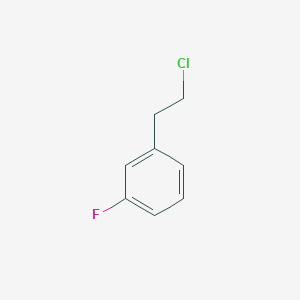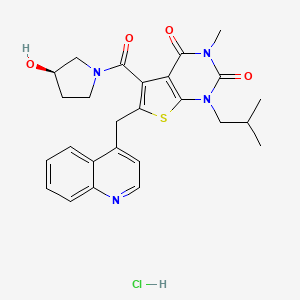
AR-C141990 (盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AR-C141990 hydrochloride is a potent inhibitor of lactate transporters, specifically monocarboxylate transporters (MCTs), with pKi values of 7.6 and 6.6 for MCT-1 and MCT-2, respectively . It has immunosuppressive properties and inhibits graft versus host response .
Physical And Chemical Properties Analysis
AR-C141990 (hydrochloride) is a solid substance, white to off-white in color . It has a molecular weight of 529.05 . It is recommended to be stored at 4°C, in sealed storage, away from moisture and light .
科学研究应用
肝脏生物转化
- 研究:“烷基间苯二酚的肝脏生物转化通过细胞色素 P450 和 β-氧化介导”
- 发现:烷基间苯二酚 (AR) 经历代谢途径,导致从循环中快速消除。本研究调查了 AR 同系物 C19:0 的分解代谢,揭示了 AR 通过 CYP4F2 介导的 ω-氧化和随后的 β-氧化降解为酚酸 (Marklund 等人,2013)。
- 研究:“使用超薄水凝胶加载和释放带电染料”
- 发现:该研究评估了层层组装的超薄水凝胶对带电染料(包括 AR)的加载和释放。发现这些水凝胶的聚合物基质在加载和释放带电药物方面具有显着潜力 (Serizawa 等人,2005)。
- 研究:“烷基间苯二酚的最新进展——作为生物标志物的发生、生物利用度、生物活性和效用”
- 发现:本研究介绍了烷基间苯二酚 (AR) 的发现,强调了它们作为生物标志物的发生、生物利用度、生物活性和效用。AR 的生物活性包括酶抑制和抑制脂肪细胞脂解 (Landberg 等人,2014)。
- 研究:“阿比朵尔:一种广谱抗病毒化合物,可阻断病毒融合”
- 发现:阿比朵尔 (ARB),可能与 AR-C141990 具有某些结构相似性,是一种有效的广谱抗病毒药,具有针对各种病毒的已建立的作用机制。它抑制病毒介导的与靶膜融合,阻断病毒进入靶细胞 (Boriskin 等人,2008)。
- 研究:“增强现实技术在科学学习中的实用性:对未来研究的建议”
- 发现:增强现实 (AR) 为科学教育中的教学应用提供了潜力。该研究确定了利用 AR 技术的不同方法,并为其在科学学习中的有效实施提出了未来的研究方向 (Cheng & Tsai,2013)。
作用机制
Target of Action
AR-C141990 hydrochloride is a potent inhibitor of lactate transporters known as monocarboxylate transporters (MCTs) . It has pKi values of 7.6 and 6.6 for MCT-1 and MCT-2 , respectively . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane.
Mode of Action
AR-C141990 hydrochloride interacts with its targets, MCT-1 and MCT-2, by inhibiting their function . This inhibition disrupts the normal transport of lactate and other monocarboxylates across the cell membrane, leading to changes in cellular metabolism and function.
Biochemical Pathways
The primary biochemical pathway affected by AR-C141990 hydrochloride is the lactate transport pathway . By inhibiting MCT-1 and MCT-2, the compound disrupts the normal transport of lactate and other monocarboxylates, which can have downstream effects on cellular metabolism and function.
Pharmacokinetics
It’s known that the compound has a half-life of around 20 minutes in male nmri mice . This suggests that the compound is rapidly metabolized and eliminated from the body.
Result of Action
AR-C141990 hydrochloride has immunosuppressive properties and effectively inhibits the graft versus host response . This suggests that the compound could potentially be used in the treatment of conditions involving an overactive immune response, such as autoimmune diseases or organ transplant rejection.
安全和危害
属性
IUPAC Name |
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S.ClH/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19;/h4-8,10,15,17,31H,9,11-14H2,1-3H3;1H/t17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGLQDNUHBVEY-UNTBIKODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AR-C141990 (hydrochloride) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

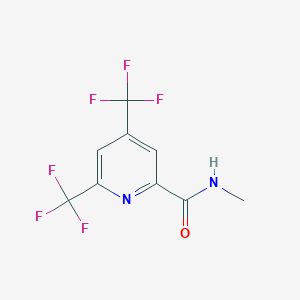


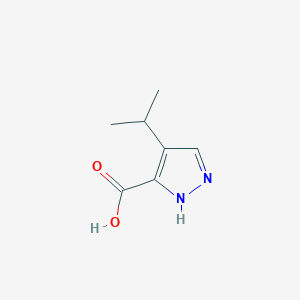


![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)
![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)
![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)


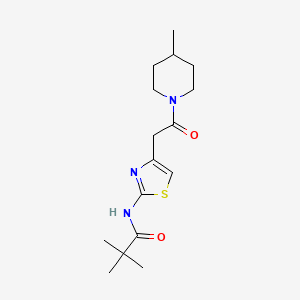
![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)
